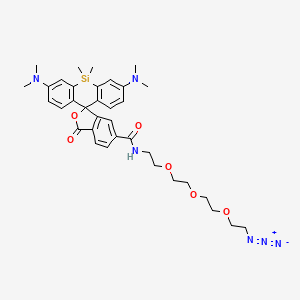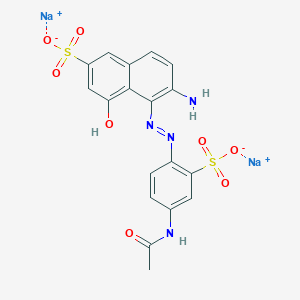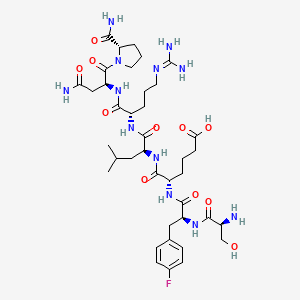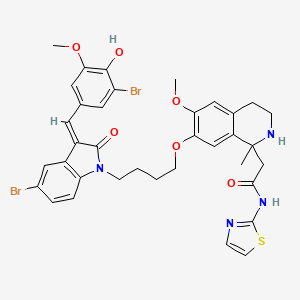
SiR-PEG3-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SiR-PEG3-azide is a near-infrared silica-containing rhodamine fluorescent dye. This compound is known for its strong cell permeability and high specificity, making it a valuable tool in various scientific research applications. The excitation wavelength of this compound is typically greater than 600 nanometers, and its emission wavelength is around 680 nanometers in the near-infrared region .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SiR-PEG3-azide involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) and azide groups. The process typically includes the following steps:
Synthesis of Silicon Rhodamine: This involves the reaction of rhodamine with silicon-containing reagents under controlled conditions to form silicon rhodamine.
PEGylation: The silicon rhodamine is then conjugated with polyethylene glycol (PEG) to enhance its solubility and biocompatibility.
Azidation: Finally, the PEGylated silicon rhodamine is reacted with azide-containing reagents to introduce the azide functional group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: SiR-PEG3-azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and specific, forming stable triazole linkages.
Common Reagents and Conditions:
Reagents: Terminal alkynes, copper catalysts, and reducing agents.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the original dye .
Applications De Recherche Scientifique
SiR-PEG3-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical reactions and assays.
Biology: Employed in live-cell imaging and tracking of biomolecules due to its strong cell permeability and near-infrared fluorescence.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of SiR-PEG3-azide involves its ability to fluoresce upon excitation by near-infrared light. The azide group allows for bioorthogonal reactions, enabling the specific labeling of biomolecules without interfering with biological processes. The fluorescence emitted by this compound can be detected and measured, providing valuable information about the location and behavior of the labeled molecules .
Comparaison Avec Des Composés Similaires
SiR-PEG3-biotin: Another silicon rhodamine dye with biotin functionality, used for biotin-streptavidin interactions.
SiR-PEG3-amine: A similar compound with an amine group, used for conjugation with carboxylic acids and other reactive groups.
Uniqueness: SiR-PEG3-azide is unique due to its azide functionality, which allows for highly specific and efficient click chemistry reactions. This makes it particularly useful for applications requiring precise labeling and minimal interference with biological systems .
Propriétés
Formule moléculaire |
C35H44N6O6Si |
|---|---|
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C35H44N6O6Si/c1-40(2)25-8-11-28-31(22-25)48(5,6)32-23-26(41(3)4)9-12-29(32)35(28)30-21-24(7-10-27(30)34(43)47-35)33(42)37-13-15-44-17-19-46-20-18-45-16-14-38-39-36/h7-12,21-23H,13-20H2,1-6H3,(H,37,42) |
Clé InChI |
QYSPLRDYYYHNFY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)

![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)





![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
